Trk-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

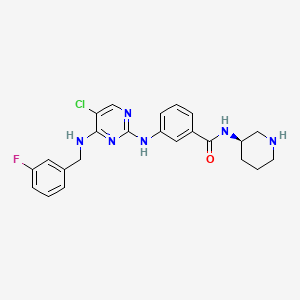

Molecular Formula |

C23H24ClFN6O |

|---|---|

Molecular Weight |

454.9 g/mol |

IUPAC Name |

3-[[5-chloro-4-[(3-fluorophenyl)methylamino]pyrimidin-2-yl]amino]-N-[(3R)-piperidin-3-yl]benzamide |

InChI |

InChI=1S/C23H24ClFN6O/c24-20-14-28-23(31-21(20)27-12-15-4-1-6-17(25)10-15)30-18-7-2-5-16(11-18)22(32)29-19-8-3-9-26-13-19/h1-2,4-7,10-11,14,19,26H,3,8-9,12-13H2,(H,29,32)(H2,27,28,30,31)/t19-/m1/s1 |

InChI Key |

DUAIEVYTIKHMGW-LJQANCHMSA-N |

Isomeric SMILES |

C1C[C@H](CNC1)NC(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)F)Cl |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Trk-IN-9

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Trk-IN-9, also identified as Compound 12 in seminal research, is a potent, ATP-competitive inhibitor of Tropomyosin receptor kinases (Trk)[1][2][3]. Its mechanism of action centers on the direct inhibition of Trk kinase phosphorylation, a critical step in the activation of downstream signaling pathways that drive cell proliferation and survival. By blocking this phosphorylation, this compound effectively abrogates aberrant signaling from Trk fusion proteins, leading to cell cycle arrest and induction of apoptosis in cancer cells harboring NTRK gene fusions. This targeted action makes this compound a promising candidate for the research and development of therapies for NTRK-fusion positive cancers[1][3].

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data.

Table 1: Cellular Activity of this compound

| Cell Line | Genetic Profile | Assay Type | IC50 (µM) | Reference |

| A549 | Human lung carcinoma | Antiproliferation (CCK-8) | 10.46 | [1] |

| Km-12 | Human colon carcinoma (TPM3-NTRK1 fusion) | Antiproliferation | Potent inhibitor (specific IC50 not provided in abstract) | [1][2][3] |

| BaF3 | Murine pro-B cells | Antiproliferation (CCK-8) | > 3 | [1] |

Note: Specific IC50 values for this compound against individual TrkA, TrkB, and TrkC kinases and a broader kinase selectivity profile are not yet publicly available in the reviewed literature. Further studies are required to fully elucidate its selectivity.

Signaling Pathways Modulated by this compound

The primary mechanism of this compound involves the inhibition of Trk receptor autophosphorylation. This action blocks the recruitment and activation of downstream signaling cascades crucial for cancer cell survival and proliferation. The key pathways affected are:

-

RAS/MAPK Pathway: Inhibition of this pathway leads to decreased cell proliferation.

-

PI3K/AKT Pathway: Blockade of this pathway promotes apoptosis and inhibits cell survival.

-

PLCγ Pathway: Disruption of this pathway can affect cell growth and differentiation.

The following diagram illustrates the canonical Trk signaling pathway and the inhibitory action of this compound.

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Trk inhibitors like this compound.

Cell Proliferation Assay (CCK-8)

-

Cell Seeding: Plate cells (e.g., A549, Km-12) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (typically from 0.01 to 100 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells (e.g., Km-12) in 6-well plates and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis of Trk Phosphorylation

-

Cell Lysis: Treat cells with this compound for a defined period, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-Trk (e.g., p-TrkA/B Tyr490/Tyr516), total Trk, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometrically quantify the band intensities to determine the relative levels of phosphorylated Trk.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the characterization of a Trk inhibitor and the logical relationship of its mechanism of action.

Caption: A typical experimental workflow for characterizing a Trk inhibitor.

Caption: Logical flow of this compound's mechanism of action.

References

Trk-IN-9: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trk-IN-9 is a potent, ATP-competitive inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] This family, comprising TrkA, TrkB, and TrkC, plays a crucial role in neuronal development, survival, and synaptic plasticity.[2][3][4] Dysregulation of Trk signaling is implicated in various cancers, making it a significant target for therapeutic intervention.[5][6] this compound exerts its biological effects by inhibiting the autophosphorylation of Trk receptors, thereby blocking the initiation of critical downstream signaling cascades.[1] This guide provides an in-depth overview of the core signaling pathways modulated by this compound, supported by available quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of Trk kinase activity. Upon binding of their cognate neurotrophin ligands (Nerve Growth Factor for TrkA, Brain-Derived Neurotrophic Factor and Neurotrophin-4 for TrkB, and Neurotrophin-3 for TrkC), Trk receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their cytoplasmic domain.[2][3][4] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.[2][5] this compound, by occupying the ATP-binding pocket of the Trk kinase domain, prevents this initial autophosphorylation step, effectively shutting down all subsequent downstream signaling.[1]

Core Downstream Signaling Pathways

The inhibition of Trk autophosphorylation by this compound leads to the attenuation of three primary signaling pathways that are crucial for cell proliferation, survival, and differentiation.[3][5][6][7]

The Ras/MAPK Pathway

The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8][9] Upon Trk receptor activation, the adaptor protein Shc binds to a phosphorylated tyrosine residue (Y490 on TrkA) and is subsequently phosphorylated.[5][10] This recruits the Grb2-Sos complex, which acts as a guanine nucleotide exchange factor for Ras, activating it. Activated Ras then initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-Regulated Kinase).[8][9] Phosphorylated ERK translocates to the nucleus to regulate gene expression related to cell growth and proliferation.[5] this compound blocks the initial Trk phosphorylation, preventing Shc recruitment and thereby inhibiting the entire Ras/MAPK cascade.[1]

The PI3K/AKT Pathway

The PI3K (Phosphatidylinositol 3-kinase)/AKT pathway is a central signaling route for promoting cell survival, growth, and proliferation by inhibiting apoptosis. Activated Trk receptors can recruit and activate PI3K.[7] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1. This co-localization at the membrane leads to the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream targets that promote cell survival by inhibiting pro-apoptotic factors like Bad and the Forkhead family of transcription factors (FoxO).[7] By preventing Trk activation, this compound abrogates the production of PIP3 and the subsequent activation of AKT.[1]

The PLCγ Pathway

The Phospholipase C gamma (PLCγ) pathway is involved in modulating intracellular calcium levels and activating Protein Kinase C (PKC), which influences neuronal differentiation and synaptic plasticity.[2][3] Activated Trk receptors recruit and phosphorylate PLCγ at a specific docking site (Y785 on TrkA).[5][10] This activation leads to the hydrolysis of PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ and DAG synergistically activate PKC, leading to downstream signaling events. This compound's inhibition of Trk phosphorylation prevents the recruitment and activation of PLCγ, thus blocking this signaling axis.[1]

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of this compound and related compounds. Direct enzymatic inhibition data (IC50) for this compound against specific Trk isoforms were not available in the reviewed literature.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Target | IC50 (µM) | Assay Type | Reference |

| A549 | Lung Carcinoma | Proliferation | 10.46 | CCK-8 | [1] |

| BaF3 | Pro-B Cell | Proliferation | > 3 | Not Specified | [1] |

| KM-12 | Colon Carcinoma | Proliferation | Inhibition Observed | Not Specified | [1] |

Table 2: Activity of Related Compound TRK-IN-29

| Target | IC50 (nM) | Assay Type |

| TrkA | 5 | Enzymatic |

| TrkC | 6 | Enzymatic |

| TrkA G595R | 9 | Enzymatic |

| TrkA F589L | 0.6 | Enzymatic |

| TrkA G667C | 18 | Enzymatic |

| KM-12 Cells | 0.3 | Proliferation |

| Ba/F3-TrkA G595R Cells | 4.7 | Proliferation |

| Ba/F3-TrkA G667C Cells | 9.9 | Proliferation |

Data for TRK-IN-29 is provided for comparative purposes as a potent, second-generation Trk inhibitor.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of Trk inhibitors like this compound.

Western Blotting for Trk Pathway Phosphorylation

This protocol is designed to assess the phosphorylation status of Trk and downstream signaling proteins like AKT and ERK in response to neurotrophin stimulation and inhibitor treatment.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., KM12C cells harboring a TPM3-NTRK1 fusion) and allow them to adhere. Serum-starve the cells for several hours to reduce basal signaling. Pre-treat with various concentrations of this compound for 1-2 hours. Stimulate with the appropriate neurotrophin (e.g., NGF for TrkA) for 15-30 minutes.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates in Laemmli buffer and separate 20-40 µg of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total Trk, ERK, and AKT overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant purified TrkA, TrkB, or TrkC enzyme with a specific kinase reaction buffer (containing MgCl2, DTT, and BSA).

-

Inhibitor Addition: Add serial dilutions of this compound (or a vehicle control) to the wells and incubate for a short period to allow for binding.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1).

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of ATP consumed using a luminescence-based assay like the Kinase-Glo® MAX reagent. The light output is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability/Proliferation Assay

This assay determines the effect of an inhibitor on the viability and/or proliferation of cancer cells.

Methodology (using CCK-8):

-

Cell Seeding: Seed cells (e.g., A549, KM-12) in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified period, typically 72 hours.

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the WST-8 tetrazolium salt into a colored formazan product.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

This compound is a potent inhibitor of the Trk receptor tyrosine kinase family, effectively blocking the autophosphorylation required to initiate downstream signaling. Its mechanism of action results in the comprehensive shutdown of the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are fundamental to the proliferation and survival of many cancer cells driven by Trk fusions. The provided methodologies offer a framework for the further characterization of this compound and other novel Trk inhibitors, facilitating the development of targeted cancer therapies. Further research is warranted to determine the specific inhibitory profile of this compound against each Trk isoform and to elucidate its effects on individual kinases within the downstream cascades.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trk receptor - Wikipedia [en.wikipedia.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trk receptors use redundant signal transduction pathways involving SHC and PLC-gamma 1 to mediate NGF responses [pubmed.ncbi.nlm.nih.gov]

Trk-IN-9: A Technical Guide to its Role in NTRK Fusion Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors. These chromosomal rearrangements result in the expression of chimeric TRK fusion proteins with constitutively active kinase domains, leading to uncontrolled cell proliferation, survival, and tumor growth. The development of targeted therapies against these fusion proteins has ushered in a new era of precision oncology. Trk-IN-9 (also referred to as compound 19k) has emerged as a potent, pan-TRK inhibitor with significant preclinical activity in NTRK fusion-positive cancer models. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies associated with this compound, offering a valuable resource for researchers and drug developers in the field.[1][2]

Mechanism of Action

NTRK gene fusions lead to the ligand-independent dimerization and autophosphorylation of the TRK kinase domain, triggering downstream signaling cascades that are crucial for cell growth and survival. The primary signaling pathways implicated in NTRK fusion-driven oncogenesis are the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[3]

This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the TRK kinase domain. By occupying this site, this compound prevents the phosphorylation of the TRK fusion protein, thereby blocking the initiation of downstream signaling. This inhibition of TRK phosphorylation leads to the suppression of the MAPK and PI3K/AKT pathways, ultimately resulting in the induction of apoptosis and the inhibition of tumor cell proliferation.[1][2]

Signaling Pathway

Caption: Signaling pathway of NTRK fusion proteins and the inhibitory action of this compound.

Quantitative Data

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from the primary literature.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| TRKA | 1.6 |

| TRKB | 2.9 |

| TRKC | 2.0 |

Data represents the half-maximal inhibitory concentration (IC₅₀) of this compound against purified TRK kinases.

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | NTRK Fusion | IC₅₀ (μM) |

| KM-12 | TPM3-NTRK1 | 0.304 |

Data represents the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of the KM-12 colorectal cancer cell line.[2]

Table 3: In Vivo Efficacy of this compound in a KM-12 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 50 | Not Reported |

Further details on the in vivo efficacy of this compound in the KM-12 xenograft model are described in the primary literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and should be adapted as described in the primary publication by Wu T, et al. (2022).

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against purified TRK kinases.

Methodology: A homogeneous time-resolved fluorescence (HTRF) assay is a common method for this purpose.

Workflow:

Caption: Workflow for an in vitro TRK kinase inhibition assay.

Detailed Steps:

-

Plate Preparation: In a 384-well low-volume plate, add 2 µL of purified TRKA, TRKB, or TRKC kinase solution. Add 1 µL of a serial dilution of this compound in DMSO.

-

Substrate Addition: Add 2 µL of a biotinylated peptide substrate specific for TRK kinases.

-

Reaction Initiation: Start the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Stop the reaction by adding 5 µL of HTRF detection buffer containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

-

Signal Reading: After a 60-minute incubation at room temperature, read the HTRF signal (ratio of 665 nm to 620 nm emission) using a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on NTRK fusion-positive cancer cells.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Workflow:

Caption: Workflow for a cell proliferation assay using the MTT method.

Detailed Steps:

-

Cell Seeding: Seed KM-12 cells (harboring the TPM3-NTRK1 fusion) into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle-only (DMSO) control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.

Western Blot Analysis

Objective: To investigate the effect of this compound on the phosphorylation of TRK and downstream signaling proteins.

Methodology: Western blotting allows for the detection and quantification of specific proteins in a complex mixture.

Workflow:

Caption: Workflow for Western blot analysis of signaling pathway inhibition.

Detailed Steps:

-

Cell Treatment and Lysis: Treat KM-12 cells with different concentrations of this compound for 2 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-TRKA (Tyr674/675), total TRKA, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of NTRK fusion cancer.

Methodology: A subcutaneous xenograft model using immunodeficient mice is a standard approach.

Workflow:

Caption: Workflow for an in vivo xenograft study.

Detailed Steps:

-

Cell Implantation: Subcutaneously inject a suspension of KM-12 cells (e.g., 5 x 10⁶ cells in Matrigel) into the right flank of female athymic nude mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound orally at the specified dose (e.g., 50 mg/kg) once daily. The control group receives the vehicle solution.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound is a potent pan-TRK inhibitor that demonstrates significant preclinical activity against NTRK fusion-positive cancer. Its mechanism of action involves the direct inhibition of TRK kinase activity, leading to the suppression of key oncogenic signaling pathways and the induction of apoptosis. The quantitative data and experimental protocols outlined in this technical guide provide a comprehensive resource for researchers and drug developers working to advance the field of targeted therapy for NTRK fusion cancers. Further investigation into the clinical potential of this compound and similar next-generation TRK inhibitors is warranted.

References

Trk-IN-9: A Potent Pan-Trk Inhibitor for NTRK Fusion-Positive Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Trk-IN-9 has emerged as a potent pan-Trk inhibitor, demonstrating significant activity against Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent for cancers driven by NTRK gene fusions.

Introduction to Pan-Trk Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with constitutively active kinase domains. These oncogenic fusions are found in a wide range of adult and pediatric solid tumors and act as primary drivers of cancer cell proliferation, survival, and differentiation.[2]

Pan-Trk inhibitors are small molecules designed to block the ATP-binding site of all three Trk receptor isoforms, thereby inhibiting their downstream signaling and suppressing tumor growth. The development of these inhibitors represents a significant advancement in precision oncology, offering a targeted therapeutic strategy for patients with NTRK fusion-positive cancers, irrespective of the tumor's histological type.

This compound is a novel compound identified as a potent pan-Trk inhibitor.[3] This guide will delve into the technical details of its characterization and provide the necessary information for its further investigation.

Quantitative Data for this compound

The inhibitory activity of this compound has been evaluated in both enzymatic and cellular assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic Inhibition of this compound

| Kinase Target | IC₅₀ (nM) |

| TrkA | 8 |

| TrkB | 23 |

| TrkC | 4 |

Data represents the half-maximal inhibitory concentration (IC₅₀) determined through in vitro kinase assays.

Table 2: Cellular Antiproliferative Activity of this compound

| Cell Line | Genotype | IC₅₀ (μM) |

| KM12 | TPM3-NTRK1 fusion | 0.15[3] |

| BaF3 | TrkA G595R mutant | > 3[3] |

| MCF7 | Wild-type | 12.01[3] |

IC₅₀ values were determined after 72 hours of incubation with this compound using a CCK-8 assay.[3]

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the phosphorylation of Trk receptors, which in turn blocks the activation of downstream signaling pathways critical for cancer cell survival and proliferation.[3]

Inhibition of Trk Signaling Pathway

Upon binding of neurotrophins, Trk receptors dimerize and autophosphorylate specific tyrosine residues in their kinase domains. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades, including:

-

Ras/MAPK Pathway: Promotes cell proliferation and differentiation.

-

PI3K/Akt Pathway: Mediates cell survival and growth.

-

PLCγ Pathway: Involved in calcium signaling and cell metabolism.

This compound, by blocking the initial autophosphorylation of Trk receptors, effectively shuts down these oncogenic signaling pathways.

Caption: Trk Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of TrkA, TrkB, and TrkC.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Methodology:

-

Reagents: Recombinant human TrkA, TrkB, and TrkC kinases; appropriate peptide substrate; Adenosine triphosphate (ATP); this compound; Assay buffer.

-

Procedure: a. Serially dilute this compound in assay buffer. b. In a 96-well plate, add the kinase and the diluted this compound. c. Incubate at room temperature for a specified period (e.g., 10-30 minutes) to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes). f. Stop the reaction by adding a stop solution. g. Measure the remaining ATP or the phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay or fluorescence-based assay).

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (CCK-8)

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Lines: KM12 (TPM3-NTRK1 fusion), BaF3 (TrkA G595R mutant), MCF7 (wild-type).

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 72 hours. c. Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours. d. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value by plotting cell viability against the logarithm of this compound concentration.

Western Blot Analysis of Trk Phosphorylation

This experiment confirms the mechanism of action of this compound by assessing its ability to inhibit the phosphorylation of Trk receptors in a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture KM12 cells and treat with different concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with primary antibodies against phospho-Trk (pan-Trk) and total Trk. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated Trk to total Trk.

Apoptosis Assay (Annexin V/PI Staining)

This assay determines the ability of this compound to induce apoptosis in cancer cells.

Methodology:

-

Cell Treatment: Treat KM12 cells with various concentrations of this compound for a defined period (e.g., 24-48 hours).

-

Cell Staining: a. Harvest the cells and wash with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. d. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Conclusion

This compound is a potent pan-Trk inhibitor that effectively suppresses the proliferation of NTRK fusion-positive cancer cells by inhibiting Trk phosphorylation and inducing apoptosis. The quantitative data and detailed experimental protocols provided in this technical guide serve as a valuable resource for the scientific community to further investigate the therapeutic potential of this compound. Its robust in vitro activity warrants further preclinical and clinical evaluation as a targeted therapy for patients with NTRK fusion-driven malignancies.

References

Trk-IN-9: A Technical Guide for Neurobiology Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Trk-IN-9, a potent inhibitor of Tropomyosin receptor kinases (Trks), for its application in neurobiology research. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor targeting the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). These receptors play a crucial role in the development and function of the nervous system by binding to neurotrophins. Dysregulation of Trk signaling is implicated in various neurological disorders and cancers. This compound serves as a valuable chemical probe to investigate the physiological and pathological roles of Trk signaling. Functionally, this compound inhibits the proliferation of specific cell lines, such as the KM-12 human colon carcinoma cell line which harbors a TPM3-NTRK1 gene fusion, and induces apoptosis in a concentration-dependent manner by blocking the phosphorylation of Trk receptors.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound and a closely related analog, TRK-IN-29, to provide a comparative overview of their inhibitory activities.

| Compound | Target/Cell Line | Assay Type | Value (IC50) | Notes |

| This compound | A549 cells | Antiproliferative | 10.46 μM | Human lung carcinoma cell line. |

| BaF3 cells | Antiproliferative | > 3 μM | Murine pro-B cell line. | |

| TRK-IN-29 | TrkA (G595R) | Kinase Inhibition | 9 nM | Gatekeeper mutation conferring resistance. |

| TrkA (F589L) | Kinase Inhibition | 0.6 nM | Solvent front mutation. | |

| TrkA (G667C) | Kinase Inhibition | 18 nM | xDFG motif mutation. | |

| TrkA (wild-type) | Kinase Inhibition | 5 nM | ||

| TrkC (wild-type) | Kinase Inhibition | 6 nM | ||

| KM-12 cells | Antiproliferative | 0.3 nM | Human colon carcinoma with TPM3-NTRK1 fusion. | |

| Ba/F3-TrkA (G595R) | Antiproliferative | 4.7 nM | Engineered cell line with resistance mutation. | |

| Ba/F3-TrkA (G667C) | Antiproliferative | 9.9 nM | Engineered cell line with resistance mutation. |

Signaling Pathways and Experimental Workflows

To facilitate the experimental design and interpretation of results, the following diagrams illustrate the core Trk signaling pathway and a general experimental workflow for evaluating this compound.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments to characterize the activity of this compound. These are generalized protocols and should be optimized for specific experimental conditions.

Western Blotting for Trk Phosphorylation

This protocol details the detection of phosphorylated Trk (p-Trk) in cell lysates following treatment with this compound.

Materials:

-

KM-12 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-Trk (e.g., Tyr490, Tyr674/675), anti-total-Trk, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture KM-12 cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Cell Proliferation Assay

This protocol describes how to assess the effect of this compound on the proliferation of KM-12 cells using an MTT or CCK-8 assay.

Materials:

-

KM-12 cells

-

This compound

-

96-well plates

-

MTT or CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed KM-12 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 1 µM) for 72 hours. Include a vehicle control.

-

Assay:

-

For MTT assay, add MTT reagent to each well and incubate for 4 hours. Then, add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.

-

For CCK-8 assay, add CCK-8 reagent to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay

This protocol outlines the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

KM-12 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat KM-12 cells with different concentrations of this compound (e.g., 1, 10, 100 nM) for 24-48 hours.

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on Trk kinase activity.

Materials:

-

Recombinant Trk kinase (e.g., TrkA, TrkB, or TrkC)

-

This compound

-

Kinase buffer

-

ATP

-

Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1)

-

Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Reaction Setup: In a microplate, combine the recombinant Trk kinase, this compound at various concentrations, and the substrate in the kinase buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the recommended temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity according to the manufacturer's instructions of the chosen kinase assay kit. This typically involves measuring the amount of ADP produced or the remaining ATP.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

References

In-Depth Technical Guide: Initial Efficacy Studies of Trk-IN-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical studies on the efficacy of Trk-IN-9, a potent inhibitor of Tropomyosin receptor kinase (Trk). The data and methodologies presented are based on the foundational research exploring its anti-cancer properties, with a focus on its effects on Trk-dependent cancer cells.

Quantitative Data Summary

The initial efficacy of this compound was evaluated through its anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of this compound. The colorectal carcinoma cell line, KM12, which harbors a TPM3-NTRK1 gene fusion leading to constitutive TrkA activation, was a key model in these studies.

| Cell Line | Cancer Type | This compound IC50 (µM) |

| KM12 | Colorectal Carcinoma | 0.15 |

| A549 | Lung Carcinoma | 10.46 |

| MCF7 | Breast Cancer | 12.01 |

| BaF3 | Murine Pro-B Cells | > 3 |

| Data sourced from studies by Wu T, et al., which are also cited on the MedchemExpress product page for this compound.[1] |

Core Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial efficacy studies of this compound.

Cell Proliferation Assay (CCK-8 Assay)

This assay was employed to determine the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

KM12, A549, and MCF7 human cancer cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound (Compound 12)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete RPMI-1640 medium.

-

The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

This compound was dissolved in DMSO to create a stock solution, which was then serially diluted with culture medium to achieve the desired final concentrations.

-

The culture medium was replaced with 100 µL of medium containing various concentrations of this compound. A vehicle control (DMSO) was also included.

-

The plates were incubated for an additional 72 hours under the same conditions.

-

Following the incubation period, 10 µL of CCK-8 solution was added to each well.

-

The plates were further incubated for 1-4 hours at 37°C.

-

The absorbance at 450 nm was measured using a microplate reader.

-

The IC50 values were calculated from the dose-response curves.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay was used to quantify the induction of apoptosis in KM12 cells following treatment with this compound.

Materials:

-

KM12 cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

KM12 cells were seeded in 6-well plates and allowed to adhere overnight.

-

The cells were treated with varying concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 24 or 48 hours).

-

After treatment, both adherent and floating cells were collected.

-

The cells were washed twice with cold phosphate-buffered saline (PBS).

-

The cell pellet was resuspended in 1X binding buffer provided in the apoptosis detection kit.

-

Annexin V-FITC and Propidium Iodide were added to the cell suspension according to the manufacturer's protocol.

-

The cells were incubated in the dark at room temperature for 15 minutes.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Trk Phosphorylation

This technique was used to assess the inhibitory effect of this compound on the phosphorylation of TrkA in KM12 cells.

Materials:

-

KM12 cells

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

KM12 cells were seeded and grown to approximately 80% confluency.

-

The cells were treated with different concentrations of this compound for a defined period (e.g., 2-4 hours).

-

Following treatment, the cells were washed with cold PBS and lysed with ice-cold RIPA buffer.

-

The cell lysates were centrifuged to pellet cellular debris, and the supernatant containing the protein was collected.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated with the primary antibodies (e.g., anti-phospho-TrkA, anti-TrkA, anti-β-actin) overnight at 4°C.

-

The membrane was washed with TBST and then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

After further washes, the protein bands were visualized using an ECL detection system.

-

The band intensities were quantified to determine the relative levels of phosphorylated TrkA.

Visualizations: Signaling Pathways and Experimental Workflows

Trk Signaling Pathway and Inhibition by this compound

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Efficacy Assessment of this compound

Caption: Workflow for assessing the efficacy of this compound.

References

The Discovery and Development of Trk Inhibitors: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "Trk-IN-9" is sparse in publicly available scientific literature. It is described as a potent inhibitor of Tropomyosin receptor kinase (Trk) that inhibits the proliferation and induces apoptosis in KM-12 cell lines, and blocks the phosphorylation of TRK.[1] This guide will therefore focus on the broader, well-documented field of Trk inhibitor discovery and development, using the FDA-approved drugs Larotrectinib and Entrectinib as primary examples to illustrate the principles and processes involved.

Introduction to Trk and its Role in Oncology

The Tropomyosin receptor kinase (Trk) family consists of three transmembrane receptor tyrosine kinases—TrkA, TrkB, and TrkC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2][3] These receptors are predominantly expressed in the nervous system and play a crucial role in neuronal development, survival, and function.[4][5] The ligands for these receptors are neurotrophins: Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 for TrkB, and Neurotrophin-3 for TrkC.[2][5]

In the context of cancer, the primary mechanism of Trk activation is chromosomal rearrangements that result in gene fusions.[2] These fusions create chimeric proteins where the Trk kinase domain is constitutively activated, independent of ligand binding, leading to uncontrolled cell proliferation and tumor growth.[2] These NTRK fusions are rare but act as primary oncogenic drivers across a wide array of tumor types in both adult and pediatric patients, making Trk an attractive "tissue-agnostic" therapeutic target.[2][4]

Quantitative Data: Potency and Pharmacokinetics of Leading Trk Inhibitors

The development of potent and selective Trk inhibitors has been a significant advancement in precision oncology. The following tables summarize key quantitative data for two first-generation, FDA-approved Trk inhibitors, Larotrectinib and Entrectinib.

Table 1: In Vitro Potency of First-Generation Trk Inhibitors

| Compound | TrkA (IC50, nM) | TrkB (IC50, nM) | TrkC (IC50, nM) | Other Key Targets (IC50, nM) |

| Larotrectinib | 5-11 | 5-11 | 5-11 | Highly selective for Trk kinases.[6][7] |

| Entrectinib | 1-5 | 1-5 | 1-5 | ROS1 (0.2), ALK (1.6)[7][8] |

IC50 (half maximal inhibitory concentration) values represent the concentration of the drug required to inhibit the activity of the kinase by 50% in enzymatic assays.

Table 2: Pharmacokinetic Parameters of Larotrectinib and Entrectinib in Adult Patients

| Parameter | Larotrectinib | Entrectinib |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | ~4-6 hours[3] |

| Terminal Half-life (t½) | 29 hours | ~20 hours[1][3] |

| Apparent Clearance (CL/F) | 98 L/h | 19.6 L/h[9] |

| Volume of Distribution (Vd) | Not specified | 551 L[3] |

| Plasma Protein Binding | ~70% | >99%[3] |

| Primary Metabolism | CYP3A4 | CYP3A4[3] |

| Active Metabolites | O-demethylation (less active) | M5 (similarly active)[1][2] |

| Elimination | Feces (58%), Urine (39%) | Feces (83%), Urine (3%)[9] |

Key Experimental Protocols

The evaluation of novel Trk inhibitors involves a series of standardized in vitro and cell-based assays to determine their potency, selectivity, and cellular activity.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of a test compound against a Trk kinase.

Materials:

-

Recombinant Trk kinase (e.g., NTRK1)

-

Europium (Eu)-labeled anti-His antibody

-

Kinase Tracer 236 (a fluorescent ligand for the ATP pocket)

-

Test compound (serially diluted)

-

Staurosporine (positive control)

-

Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate

Procedure:

-

Prepare Reagents: All reagents are prepared at 3 times the final desired concentration in Kinase Buffer.

-

3X Compound Solution: Create a serial dilution of the test compound (e.g., starting from 30 µM).

-

3X Kinase/Antibody Solution: Prepare a solution containing 15 nM Trk kinase and 6 nM Eu-anti-His Antibody.

-

3X Tracer Solution: Prepare a solution containing 30 nM Kinase Tracer 236.

-

-

Assay Assembly:

-

Add 5 µL of the 3X compound solution to the appropriate wells of the 384-well plate.

-

Add 5 µL of the 3X Kinase/Antibody solution to all wells.

-

Initiate the reaction by adding 5 µL of the 3X Tracer solution to all wells. The final volume will be 15 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the compound concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[10]

-

Cell Viability Assay (Tetrazolium-Based)

This protocol describes a method to assess the growth-inhibitory effects of a Trk inhibitor on a cancer cell line known to harbor an NTRK gene fusion (e.g., KM12C colon cancer cells).[11]

Materials:

-

NTRK fusion-positive cancer cell line (e.g., KM12C)

-

Complete culture medium (e.g., MEM with 10% FBS)

-

Test compound (serially diluted)

-

Vehicle control (e.g., DMSO)

-

Tetrazolium-based reagent (e.g., MTT or MTS)

-

Solubilization solution (for MTT assay)

-

96-well cell culture plate

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Plating: Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000 cells/well) in 100 µL of complete medium and incubate overnight.[11]

-

Compound Treatment: Add various concentrations of the test compound to the wells. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[11]

-

Reagent Addition:

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[12]

-

Solubilization (MTT only): If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

-

Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (e.g., ~490 nm for MTS/MTT) using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from medium-only wells).

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).[11]

-

Visualizing Trk Inhibitor Development

Diagrams are essential for conceptualizing the complex biological pathways, experimental processes, and logical frameworks involved in drug development.

Caption: The Trk signaling pathway is activated by neurotrophin binding, leading to receptor dimerization and autophosphorylation. This initiates three major downstream cascades: the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway, which collectively regulate cell survival, proliferation, and differentiation.[13][14][15]

Caption: The preclinical workflow for a Trk inhibitor begins with high-throughput screening to identify initial hits. These are optimized through structure-activity relationship (SAR) studies and characterized in biochemical and cellular assays. Promising leads are then advanced to in vivo models to assess pharmacokinetics, safety, and efficacy, culminating in the selection of a clinical candidate.

References

- 1. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors | springermedizin.de [springermedizin.de]

- 3. bccancer.bc.ca [bccancer.bc.ca]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Trk receptor - Wikipedia [en.wikipedia.org]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

Methodological & Application

Application Notes and Protocols for Trk-IN-9 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Trk-IN-9, a potent inhibitor of Tropomyosin receptor kinases (Trk), in cell culture studies. The following sections detail the mechanism of action, protocols for key experiments, and expected quantitative outcomes based on studies of Trk inhibitors in relevant cancer cell lines.

Introduction

This compound is a small molecule inhibitor targeting the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). These receptors, when activated by their neurotrophin ligands, play a crucial role in neuronal survival, differentiation, and synaptic plasticity.[1][2] However, chromosomal rearrangements leading to oncogenic Trk fusion proteins can result in ligand-independent, constitutive kinase activity, driving the proliferation and survival of various cancer types.[3][4] this compound inhibits the phosphorylation of Trk kinases, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells with Trk fusions, such as the colorectal cancer cell line KM-12.[5]

Mechanism of Action

This compound exerts its effects by competitively binding to the ATP-binding pocket of the Trk kinase domain. This prevents the autophosphorylation of the receptor upon dimerization, which is a critical step for the activation of downstream signaling cascades. The primary pathways inhibited include the Ras/MAPK, PI3K/AKT, and PLCγ pathways, all of which are central to cell proliferation, survival, and growth.[1]

Key Applications in Cell Culture

-

Inhibition of Cancer Cell Proliferation: Assessing the dose-dependent effect of this compound on the growth of Trk-fusion positive cancer cell lines.

-

Induction of Apoptosis: Quantifying the apoptotic response of cancer cells to this compound treatment.

-

Inhibition of Trk Pathway Signaling: Verifying the on-target effect of this compound by measuring the phosphorylation status of Trk and its downstream effectors.

Quantitative Data Summary

The following tables summarize representative quantitative data for the effects of Trk inhibitors on Trk-fusion positive cancer cell lines. While specific data for this compound is limited in publicly available literature, the data presented from analogous compounds in the KM-12 cell line (or its variants) provide an expected range of activity.

Table 1: Inhibition of Cell Viability by Trk Inhibitors in KM-12 Cells

| Compound | Cell Line | Assay Duration | IC50 |

| KRC-108 (TrkA Inhibitor) | KM12C | 72 hours | 43.3 nM (in vitro kinase assay) |

| LOXO-101 (pan-Trk Inhibitor) | KM12 | 72 hours | Not explicitly stated, but dose-dependent inhibition observed |

| Entrectinib (pan-Trk Inhibitor) | KM12 | 48 hours | Dose-dependent inhibition observed |

Data adapted from studies on Trk inhibitors in KM-12 or related cell lines. The IC50 for KRC-108 is for in vitro kinase activity, while the others showed dose-dependent effects on cell viability.[4]

Table 2: Induction of Apoptosis by Trk Inhibitors

| Compound | Cell Line | Treatment Concentration | Apoptotic Cells (%) |

| KRC-108 | KM12C | 1 µM | Data not quantified, but apoptosis induced |

| KRC-108 | KM12C | 10 µM | Data not quantified, but apoptosis induced |

| Other Trk Inhibitors | KM12SM | 10 nM | Apoptosis observed |

Qualitative and semi-quantitative data from studies on Trk inhibitors, indicating the induction of apoptosis at specified concentrations.[4][5]

Table 3: Inhibition of TrkA Phosphorylation

| Compound | Cell Line | Treatment Concentration | Inhibition of p-TrkA |

| KRC-108 | KM12C | 0.1 µM | Inhibition observed |

| KRC-108 | KM12C | 1 µM | Strong inhibition |

| KRC-108 | KM12C | 10 µM | Complete inhibition |

Dose-dependent inhibition of TrkA phosphorylation in KM12C cells treated with a TrkA inhibitor for a standard duration (e.g., 2-4 hours).[4]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS Assay)

This protocol is for determining the dose-dependent effect of this compound on the proliferation of a Trk-fusion positive cell line, such as KM-12.

Materials:

-

This compound

-

KM-12 cells (or other Trk-fusion positive cell line)

-

Complete growth medium (e.g., RPMI 1640 with 10% FBS)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed KM-12 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a 2X stock concentration series of this compound in complete growth medium. A suggested starting range is from 1 nM to 10 µM.

-

Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells following this compound treatment using flow cytometry.

Materials:

-

This compound

-

KM-12 cells

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed KM-12 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. After 24 hours, treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24-48 hours.

-

Cell Harvest: Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.

-

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Protocol 3: Western Blot for Phospho-Trk Inhibition

This protocol assesses the ability of this compound to inhibit the phosphorylation of Trk in a time- and dose-dependent manner.

Materials:

-

This compound

-

KM-12 cells

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-TrkA (Tyr674/675), anti-TrkA, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

For dose-response: Treat sub-confluent KM-12 cells with increasing concentrations of this compound for a fixed time (e.g., 2-4 hours).

-

For time-course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr).

-

After treatment, wash the cells with cold PBS and lyse them on ice.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-p-TrkA) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total TrkA and a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

Caption: Trk Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for this compound Studies.

References

- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromatin status of apoptosis genes correlates with sensitivity to chemo-, immune- and radiation therapy in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel in-cell ELISA method for screening of compounds inhibiting TRKA phosphorylation, using KM12 cell line harboring TRKA rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRK inhibitors block NFKB and induce NRF2 in TRK fusion-positive colon cancer [jcancer.org]

Application Notes and Protocols for Trk-IN-9 in In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-9 is a potent inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1][2] Aberrant activation of Trk receptors, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers.[3][4] Trk inhibitors have emerged as a promising therapeutic strategy for these TRK fusion-positive cancers.[3][] this compound functions by inhibiting the phosphorylation of TRK, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells.[6]

These application notes provide a detailed guide for the utilization of this compound in preclinical in vivo models, based on established methodologies for similar TRK inhibitors. The provided protocols are intended to serve as a starting point for researchers, and specific parameters may require optimization based on the experimental model and research question.

Mechanism of Action: TRK Signaling Inhibition

TRK receptors are activated by neurotrophins, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[7][8][9] In TRK fusion-positive cancers, the fusion protein leads to constitutive, ligand-independent activation of the kinase domain, resulting in uncontrolled cell growth.[2]

This compound, as a TRK inhibitor, competitively binds to the ATP-binding pocket of the TRK kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. This inhibition leads to cell cycle arrest and apoptosis in tumor cells dependent on TRK signaling.

Experimental Protocols

Animal Models

The choice of animal model is critical for the successful evaluation of this compound. The most common models for studying TRK inhibitors are xenograft models using immunodeficient mice.

-

Cell Line-Derived Xenograft (CDX) Models:

-

Cell Lines: Utilize human cancer cell lines with known NTRK fusions (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion).

-

Mouse Strains: Immunodeficient mice such as athymic nude mice (nu/nu) or NOD scid gamma (NSG) mice are recommended to prevent graft rejection.[10]

-

Implantation: Subcutaneously inject 1 x 106 to 10 x 106 tumor cells in a suitable medium (e.g., Matrigel) into the flank of the mice.

-

-

Patient-Derived Xenograft (PDX) Models:

-

Tumor Tissue: Surgically obtained tumor tissue from patients with confirmed NTRK fusion-positive cancers are implanted into immunodeficient mice. PDX models often better recapitulate the heterogeneity of human tumors.[4]

-

Mouse Strains: Highly immunodeficient strains like NSG mice are required for successful engraftment.

-

Formulation and Administration of this compound

Note: As specific formulation details for this compound are not publicly available, the following is a general protocol based on common practices for small molecule kinase inhibitors. Optimization and solubility testing are crucial.

-

Vehicle Selection: A common vehicle for oral administration of small molecule inhibitors is a suspension in a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. For intraperitoneal or intravenous injections, a solution containing DMSO, PEG300, and saline might be appropriate, but tolerability must be assessed.

-

Preparation of Dosing Solution (for Oral Gavage):

-

Weigh the required amount of this compound powder.

-

Prepare the vehicle solution (0.5% methylcellulose and 0.2% Tween 80 in sterile water).

-

Gradually add the vehicle to the this compound powder while vortexing or sonicating to ensure a homogenous suspension.

-

Prepare fresh daily before administration.

-

-

Route of Administration: Oral gavage (PO) is a common and clinically relevant route for many kinase inhibitors.[11] Intraperitoneal (IP) or intravenous (IV) injections can also be used, depending on the pharmacokinetic properties of the compound and the experimental design.[12]

In Vivo Efficacy Study Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. The Research Progress of Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusions and Tropomyosin Receptor Kinase (TRK) Inhibitors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. youtube.com [youtube.com]

- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 12. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Application Notes and Protocols for Trk-IN-9 Administration in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1][2] Aberrant activation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric solid tumors.[2][3][4] This has led to the development of targeted Trk inhibitors as a promising therapeutic strategy.[1][5]